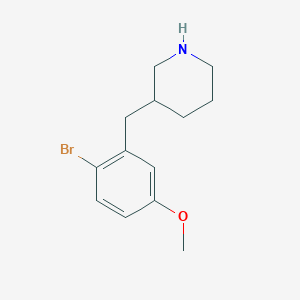

3-(2-Bromo-5-methoxybenzyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18BrNO |

|---|---|

Molecular Weight |

284.19 g/mol |

IUPAC Name |

3-[(2-bromo-5-methoxyphenyl)methyl]piperidine |

InChI |

InChI=1S/C13H18BrNO/c1-16-12-4-5-13(14)11(8-12)7-10-3-2-6-15-9-10/h4-5,8,10,15H,2-3,6-7,9H2,1H3 |

InChI Key |

IMFISNKNKMZKPZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CC2CCCNC2 |

Origin of Product |

United States |

Advanced Synthetic Strategies for 3 2 Bromo 5 Methoxybenzyl Piperidine and Analogues

Methodologies for Piperidine (B6355638) Ring Formation

The construction of the piperidine ring is a central theme in synthetic organic chemistry, with a multitude of methods developed to access this important heterocyclic system. These strategies can be broadly categorized based on the bond-forming approach used to close the six-membered ring. The following sections will delve into key methodologies, including intramolecular and intermolecular cyclizations, asymmetric approaches, and modern catalytic techniques.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful and widely used strategy for the synthesis of piperidines. This approach involves the formation of a carbon-nitrogen or carbon-carbon bond from a linear precursor already containing the requisite atoms for the ring. Common tactics include reductive amination of δ-amino ketones or aldehydes, and the cyclization of haloamines. nih.gov

A notable example involves the intramolecular cyclization of linear amino-aldehydes, which can be mediated by a cobalt(II) catalyst. This radical-mediated approach is effective for producing various piperidines, although it can sometimes be accompanied by the formation of a linear alkene as a by-product due to a competitive 1,5-hydrogen transfer process. nih.gov Another strategy is the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. This cascade reaction proceeds through an acid-mediated alkyne functionalization to form an enamine, which then generates an iminium ion that is subsequently reduced to the piperidine ring. nih.gov

| Precursor Type | Cyclization Method | Catalyst/Reagent | Product Type | Ref |

| Linear amino-aldehyde | Radical-mediated cyclization | Cobalt(II) catalyst | Substituted piperidine | nih.gov |

| Alkyne with pendant amine | Reductive hydroamination/cyclization | Acid | Substituted piperidine | nih.gov |

| N-(ω-Phenylalkyl)-2-(nitromethylene)pyrrolidine | Electrophilic aromatic substitution | Triflic acid | Tricyclic iminium compound | rlavie.com |

This table presents examples of intramolecular cyclization approaches for the synthesis of piperidine and related heterocyclic systems.

Intermolecular Cyclization and Annulation Techniques

Intermolecular strategies for piperidine synthesis involve the reaction of two or more components to assemble the six-membered ring. These methods often offer a high degree of convergence and flexibility in accessing a wide range of substitution patterns. Annulation techniques, where a new ring is fused onto an existing structure, are also a key feature of this approach.

A classic example is the [5+1] annulation, which involves the reaction of a five-carbon component with a one-atom (nitrogen) component. nih.gov These reactions can be designed to be stereoselective, providing control over the relative and absolute stereochemistry of the final product.

Asymmetric Synthesis for Stereoselective Access

The development of asymmetric methods to access enantiomerically enriched piperidines is of paramount importance, as the stereochemistry of the substituents often dictates the biological activity. A variety of chiral catalysts and auxiliaries have been employed to achieve high levels of stereocontrol in piperidine synthesis.

One powerful approach involves the use of chiral phosphoric acids to catalyze intramolecular aza-Michael reactions. This methodology has been successfully applied to the synthesis of a range of substituted piperidines with high enantioselectivity. Another strategy employs a rhodium-catalyzed asymmetric carbometalation of dihydropyridines. This reductive Heck-type process provides access to 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. snnu.edu.cn This three-step sequence, involving partial reduction of pyridine (B92270), asymmetric carbometalation, and a final reduction, offers a versatile route to a library of enantioenriched 3-substituted piperidines. snnu.edu.cn

Chemoenzymatic methods have also emerged as a powerful tool for asymmetric piperidine synthesis. For instance, a divergent synthesis of 3,5-dioxygenated piperidines has been developed utilizing a combination of enzymatic and ruthenium-catalyzed reactions to achieve excellent diastereoselectivity. nih.gov

| Method | Catalyst/Reagent | Key Transformation | Stereocontrol | Ref |

| Intramolecular aza-Michael reaction | Chiral phosphoric acid | C-N bond formation | High enantioselectivity | |

| Asymmetric carbometalation | Rhodium catalyst | C-C bond formation | High enantioselectivity | snnu.edu.cn |

| Chemoenzymatic synthesis | Lipase (B570770) and Ru-catalyst | Dynamic kinetic resolution | High diastereoselectivity | nih.gov |

This table summarizes selected asymmetric strategies for the synthesis of chiral piperidine derivatives.

Enzymatic Functionalization and Radical Cross-Coupling Methods

The convergence of biocatalysis and modern synthetic methods has opened new avenues for the efficient synthesis of complex piperidines. Enzymatic C-H oxidation can be used to introduce hydroxyl groups into piperidine scaffolds with high regio- and stereoselectivity. These functionalized intermediates can then undergo further transformations, such as radical cross-coupling reactions, to introduce a variety of substituents. mdpi.com

This combined approach streamlines the synthesis of complex, three-dimensional piperidine derivatives. For example, a robust biocatalytic carbon-hydrogen oxidation can be paired with a radical cross-coupling reaction in a modular and enantiospecific manner. This strategy is analogous to the well-established electrophilic aromatic substitution followed by palladium-catalyzed cross-couplings for planar aromatic molecules, but is applied to three-dimensional saturated systems. mdpi.com

Hydrogenation and Hydroboration of Pyridine Precursors

The catalytic hydrogenation of substituted pyridines is a direct and atom-economical method for the synthesis of the corresponding piperidines. A variety of heterogeneous and homogeneous catalysts, often based on noble metals such as rhodium, ruthenium, and palladium, are employed for this transformation. nih.govajchem-a.com The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction, particularly for multisubstituted pyridines, where the formation of cis-isomers is often favored with heterogeneous catalysts. ajchem-a.com

A convenient method for the synthesis of 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst. snnu.edu.cn

Hydroboration of pyridine derivatives offers another route to partially or fully reduced piperidine structures. This can be achieved using various catalysts and borane (B79455) sources.

| Pyridine Precursor | Method | Catalyst | Product | Ref |

| Substituted Pyridine | Catalytic Hydrogenation | Rhodium, Ruthenium, Palladium | Substituted Piperidine | nih.govajchem-a.com |

| Pyridine-3-carboxaldehyde | Grignard addition followed by hydrogenation | Palladium | 3-(Substituted benzyl)piperidine | snnu.edu.cn |

This table provides an overview of hydrogenation and related methods for the synthesis of piperidines from pyridine precursors.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more starting materials react in a one-pot process to form a product that contains the structural elements of all the reactants, are highly efficient for the rapid construction of complex molecular scaffolds. nih.govmdpi.com Several MCRs have been developed for the synthesis of highly functionalized piperidines.

A well-established protocol involves the one-pot reaction between a β-ketoester, an aromatic aldehyde, and an amine. This reaction can be catalyzed by various Lewis or Brønsted acids. mdpi.com The mechanism is thought to proceed through the formation of an enamine from the β-ketoester and the amine, which then reacts with the aldehyde. A subsequent intramolecular cyclization and dehydration afford the piperidine product. This strategy allows for the generation of significant molecular complexity in a single synthetic operation. mdpi.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Ref |

| β-Ketoester | Aromatic Aldehyde | Amine | Lewis or Brønsted Acid | Highly functionalized piperidine | mdpi.com |

| Aldehyde | Amine | Dienophile | (e.g., Sc(OTf)₃) | Tetrahydropyridine | unisi.it |

This table showcases examples of multicomponent reactions for the synthesis of piperidine and related heterocyclic frameworks.

Introduction of the 2-Bromo-5-methoxybenzyl Moiety

A critical phase in the synthesis of the target compound is the construction of the 2-bromo-5-methoxybenzyl group. This typically involves the preparation of a suitably functionalized aromatic precursor that can later be linked to the piperidine core.

Synthesis of Key Brominated and Methoxylated Benzyl (B1604629) Intermediates

The synthesis of the 2-bromo-5-methoxybenzyl moiety often starts from commercially available precursors like m-anisaldehyde or 3-methylanisole (B1663972). These starting materials undergo a series of reactions to introduce the necessary bromo and benzyl-functionalized groups.

One common intermediate is 2-bromo-5-methoxybenzaldehyde (B1267466) . A synthetic route to this compound involves the bromination of m-anisaldehyde. The procedure can be carried out using bromine in a suitable solvent system.

Another key intermediate is 2-bromo-5-methoxybenzyl bromide . This compound can be synthesized from 3-methylanisole through a two-step, one-pot reaction. Initially, 3-methylanisole is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) to form 3-methoxybenzyl bromide. Subsequently, without isolation, a polar solvent and another equivalent of NBS are added to effect the bromination of the aromatic ring, yielding 2-bromo-5-methoxybenzyl bromide.

A variety of synthetic methods for preparing these and related intermediates have been reported, as summarized in the table below.

| Starting Material | Reagents | Product | Reference |

| m-Anisaldehyde | Bromine, Solvent | 2-Bromo-5-methoxybenzaldehyde | N/A |

| 3-Methylanisole | 1. NBS, AIBN; 2. NBS, Polar Solvent | 2-Bromo-5-methoxybenzyl bromide | N/A |

| 2-Bromo-5-methoxybenzoic acid | Ammonia, Heat | 2-Bromo-5-methoxybenzonitrile | nih.gov |

| 3-Methoxybenzoic acid | Bromine, Acetic Acid, Water | 2-Bromo-5-methoxybenzoic acid | N/A |

Strategies for C-C and C-N Bond Formation with the Piperidine Core

With the key benzyl intermediates in hand, the next crucial step is the formation of a carbon-carbon (C-C) or carbon-nitrogen (C-N) bond to connect the 2-bromo-5-methoxybenzyl moiety to the piperidine ring at the 3-position. Several established organic reactions can be employed for this purpose.

Reductive amination is a powerful and widely used method for the formation of C-N bonds. This approach is particularly suitable for the synthesis of 3-(2-bromo-5-methoxybenzyl)piperidine. In a typical reductive amination protocol, an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

For the synthesis of the target molecule, 2-bromo-5-methoxybenzaldehyde can be reacted with a suitable piperidine precursor, such as 3-aminopiperidine or a derivative thereof. The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their selectivity.

A plausible synthetic route based on a similar compound's synthesis is the reductive amination of 2-bromo-5-methoxybenzaldehyde with a piperidine derivative. The choice of the specific piperidine starting material will determine the final substitution pattern on the piperidine ring.

Alkylation and arylation reactions provide alternative strategies for forming the C-C or C-N bond between the benzyl and piperidine moieties.

Alkylation methods typically involve the reaction of a nucleophilic piperidine derivative with an electrophilic benzyl species. For instance, a pre-formed 3-lithiated piperidine or a piperidine-3-yl Grignard reagent could potentially react with 2-bromo-5-methoxybenzyl bromide . Conversely, a nucleophilic piperidine species could be alkylated with the same benzyl bromide. The regioselectivity of such alkylations can sometimes be challenging to control.

Arylation methods , often catalyzed by transition metals like palladium, are powerful tools for forming C-C and C-N bonds. While direct arylation of the piperidine C-H bond is a modern approach, a more classical strategy would involve the coupling of a 3-halopiperidine with a suitable organometallic reagent derived from the 2-bromo-5-methoxybenzyl moiety. For example, a 2-bromo-5-methoxybenzyl Grignard or organozinc reagent could be coupled with a 3-iodopiperidine (B59508) derivative in the presence of a palladium catalyst.

A convenient method for the preparation of 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the pyridine ring using a palladium catalyst.

Derivatization and Structural Modification of this compound for Research Purposes

For research purposes, particularly in medicinal chemistry and drug discovery, the initial synthesis of a lead compound like this compound is often followed by the preparation of a library of analogues. This process of derivatization and structural modification allows for the exploration of structure-activity relationships (SAR), helping to identify which parts of the molecule are essential for its biological activity and how its properties can be optimized.

The structure of this compound offers several points for modification:

The Piperidine Nitrogen: The secondary amine of the piperidine ring is a common site for derivatization. It can be acylated to form amides, alkylated to introduce various substituents, or sulfonylated to yield sulfonamides. These modifications can significantly impact the compound's polarity, basicity, and ability to form hydrogen bonds, which in turn can influence its pharmacokinetic and pharmacodynamic properties.

The Benzyl Moiety: The aromatic ring of the 2-bromo-5-methoxybenzyl group provides opportunities for further functionalization. The bromo substituent can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of aryl, vinyl, or alkynyl groups. The methoxy (B1213986) group could potentially be demethylated to a phenol, which can then be further derivatized.

The Piperidine Ring: Modifications to the piperidine ring itself, such as the introduction of substituents at other positions, can alter the molecule's conformational preferences and steric profile.

The following table provides examples of potential derivatization reactions that could be applied to this compound for research purposes.

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-3-(2-bromo-5-methoxybenzyl)piperidine |

| N-Acylation | Acyl chloride or anhydride, Base | N-Acyl-3-(2-bromo-5-methoxybenzyl)piperidine |

| Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base | 3-(Aryl-substituted-5-methoxybenzyl)piperidine |

| Sonogashira Coupling | Terminal alkyne, Palladium and Copper catalysts, Base | 3-(Alkynyl-substituted-5-methoxybenzyl)piperidine |

| O-Demethylation | Boron tribromide or other demethylating agents | 3-(2-Bromo-5-hydroxybenzyl)piperidine |

Through the systematic synthesis of such analogues, researchers can gain a deeper understanding of how the structural features of this compound contribute to its biological profile, paving the way for the development of more potent and selective research tools or therapeutic agents.

Molecular Mechanisms of Action and Target Engagement of 3 2 Bromo 5 Methoxybenzyl Piperidine

Exploration of Receptor Binding Profiles

The benzylpiperidine scaffold is a versatile structural backbone found in numerous centrally active agents. Its ability to interact with a wide range of G-protein coupled receptors (GPCRs) and other targets is well-documented.

Serotonin (B10506) Receptor (e.g., 5-HT2A) Interactions

Specific binding affinity data for 3-(2-Bromo-5-methoxybenzyl)piperidine at serotonin receptors are not extensively detailed in publicly available research. However, the N-benzyl substitution is a known modulator of affinity at 5-HT receptors. Studies on related N-benzyl phenethylamines have shown that an N-arylmethyl group can increase affinity for the 5-HT2A receptor by up to 300-fold compared to simpler N-alkyl substitutions. researchgate.net This suggests that the benzyl (B1604629) moiety of the subject compound could confer significant affinity. The 5-HT2A receptor is a key target for a variety of therapeutic agents and is involved in numerous central nervous system functions. nih.govmdpi.com The binding of agonists to the high-affinity state of the 5-HT2A receptor has been shown to correlate strongly with their functional activity. nih.gov

Sigma Receptor (e.g., σ1, σ2) Affinities

While direct binding data for this compound is not specified, the piperidine (B6355638) moiety is recognized as a critical structural feature for ligands targeting sigma receptors. unisi.it Research into dual-acting ligands has identified the piperidine core as crucial for achieving high affinity at both the histamine (B1213489) H3 receptor and the sigma-1 (σ1) receptor. unisi.itnih.gov For instance, a comparison between closely related compounds showed that a piperidine derivative possessed significantly higher σ1 receptor affinity than its piperazine (B1678402) analogue. unisi.itnih.gov The benzylpiperidine structure is a known scaffold for potent and selective σ1 receptor ligands, indicating that this compound may possess affinity for this target. nih.gov

Histamine H3 Receptor Antagonism

The benzylpiperidine framework is a well-established feature in potent antagonists of the histamine H3 receptor (H3R). nih.gov The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it a target for cognitive and wakefulness-promoting agents. nih.gov Numerous studies have highlighted the importance of the piperidine ring in achieving high H3R affinity. unisi.itnih.gov In the development of multi-target ligands, the piperidine moiety has been identified as a key element for conferring dual antagonism at both H3 and σ1 receptors. unisi.itnih.gov

Substance P Receptor (NK1) Antagonism

The neurokinin-1 (NK1) receptor, the primary receptor for the neurotransmitter Substance P, is involved in pain, inflammation, and emesis. nih.govnih.gov Although specific binding studies for this compound at the NK1 receptor have not been reported, conformationally constrained aromatic amino acids incorporating a 3′,5′-bistrifluoromethyl benzylamide group have been shown to be effective NK1R antagonists. nih.gov While the piperidine ring is a component of some NK1 antagonists, the direct contribution of the 2-bromo-5-methoxybenzyl substitution pattern to NK1 affinity is not established from the available literature.

Opioid Receptor Binding and Modulation

The phenylpiperidine structure is a foundational element in the design of potent synthetic opioids, most notably fentanyl and its analogues, which primarily act as agonists at the mu-opioid receptor. painphysicianjournal.comnih.gov Opioid receptors are GPCRs that mediate analgesia and are the primary targets for opioid pain medications. nih.gov The rigid structure of morphine has served as a template, demonstrating the critical spatial relationship between the aromatic and piperidine rings for analgesic activity. nih.gov The presence of the benzylpiperidine core in this compound suggests a potential for interaction with opioid receptors, although its specific affinity and functional activity (agonist, antagonist, or modulator) are not documented.

Enzymatic Inhibition Studies

Research into piperidine-containing compounds has revealed significant inhibitory activity against various enzymes, particularly monoamine oxidases (MAOs). researchgate.net MAO enzymes, which exist in two isoforms (MAO-A and MAO-B), are crucial for the metabolism of monoamine neurotransmitters and are important targets in the treatment of neurodegenerative disorders like Parkinson's disease. researchgate.netnih.gov

Studies on a series of pyridazinobenzylpiperidine derivatives have demonstrated potent and selective inhibition of MAO-B. researchgate.netnih.gov The substitution pattern on the benzyl ring was found to be a critical determinant of inhibitory potency. While data for this compound is not explicitly available, the structure-activity relationship for substitutions at the 3-position of the benzyl ring in these related compounds provides valuable insight. The observed order of MAO-B inhibitory potency for different substituents was: -Cl > -OCH3 > -F > -CN > -CH3 > -Br. researchgate.netnih.gov This indicates that while a methoxy (B1213986) group at this position is favorable for activity, a bromo substituent is less so. The combination of a bromo group at the 2-position and a methoxy group at the 5-position on the benzyl ring of the title compound would likely result in a distinct inhibitory profile.

| Substituent at 3-Position | Relative MAO-B Inhibitory Potency |

|---|---|

| -Cl | Highest |

| -OCH3 | High |

| -F | Moderate |

| -CN | Moderate |

| -CH3 | Low |

| -Br | Lowest |

Structure Activity Relationship Sar and Computational Studies of 3 2 Bromo 5 Methoxybenzyl Piperidine Analogues

Elucidation of Pharmacophoric Features for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of molecular features necessary for a molecule's biological activity. dergipark.org.tr For 3-(2-Bromo-5-methoxybenzyl)piperidine analogues, the key pharmacophoric elements include the aromatic ring of the benzyl (B1604629) group, the specific substitution pattern on this ring (halogen and methoxy (B1213986) groups), and the nitrogen-containing piperidine (B6355638) heterocycle. The spatial orientation and electronic properties of these features dictate the compound's ability to interact with protein targets.

The presence and positioning of halogen atoms on the benzyl moiety are critical determinants of biological activity in many classes of compounds. mdpi.com In the context of this compound, the bromine atom at the ortho (2-position) of the benzyl ring significantly influences the molecule's steric and electronic properties.

Research on related N-benzyl piperidine analogues has demonstrated that electronegative and electron-withdrawing groups in the aromatic ring can have a substantial impact on binding affinity for biological targets such as the dopamine (B1211576) transporter (DAT). acs.org The introduction of a halogen like bromine can alter the electron density of the aromatic ring, potentially engaging in specific interactions like halogen bonding with the protein target. nih.gov Halogen bonds, formed between an electrophilic region on the halogen and a nucleophilic site on the protein (such as a backbone carbonyl oxygen), can contribute significantly to binding affinity. nih.gov

The position of the halogen is also crucial. Studies on substituted N-benzyl piperidines have shown that ortho and meta substitutions can yield compounds with varying affinities and selectivities for different monoamine transporters. nih.gov The ortho-bromo substitution, as seen in the title compound, can enforce a specific conformational preference of the benzyl ring relative to the piperidine core, which may be favorable for binding to a particular active site.

The nature of the halogen itself plays a role. While fluorine is often used to enhance metabolic stability and binding affinity, chlorine, being larger and a better halogen bond acceptor, can offer different interaction profiles. mdpi.com Bromine, being larger still, provides a distinct steric and electronic footprint. For instance, in a series of thieno[2-3-b]pyridine derivatives, a 2-methyl-3-halogen substitution pattern on an arylcarboxamide ring was found to be important for maximizing anti-proliferative activity. mdpi.com

| Substitution on Benzyl Ring | Relative Biological Activity | Potential Rationale |

| No Halogen | Baseline | Reference for comparison. |

| Ortho-Bromo | Modulated (Increase/Decrease) | Steric influence on conformation; potential for halogen bonding; electron-withdrawing effect. acs.orgnih.gov |

| Para-Iodo | High Potency (DAT) | The lipophilic iodine substitution can lead to very high potency and selectivity for certain transporters. acs.org |

| Para-Fluoro | Often Increased | Can improve metabolic stability and receptor binding affinity. mdpi.com |

The methoxy group (-OCH₃) at the meta (5-position) of the benzyl ring introduces another layer of complexity and opportunity for molecular interactions. As an electron-donating group, it modifies the electronic character of the phenyl ring, contrasting with the electron-withdrawing nature of the ortho-bromo substituent.

The introduction of polar groups like methoxy or hydroxy substituents can lead to a range of outcomes. In some series of piperidine analogues, these additions produced a mixture of activities, with some compounds being highly active and others inactive. acs.org In other cases, the presence of methoxy or hydroxy groups led to a decrease in inhibitory potency compared to less polar substituents like fluorine. unisi.it This highlights the context-dependent nature of such substitutions.

The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues (e.g., serine, threonine, or tyrosine) in a protein's binding pocket. nih.gov The position of the methoxy group is critical for aligning this potential interaction correctly. The meta-positioning in this compound places this hydrogen-bonding capability in a specific spatial region, which can be exploited in drug design.

| Substitution on Benzyl Ring | Relative Biological Activity | Potential Rationale |

| Unsubstituted | Baseline | Reference for comparison. |

| 5-Methoxy | Modulated | Electron-donating properties; potential hydrogen bond acceptor. acs.orgunisi.it |

| 4-Hydroxy | Variable | Can act as both H-bond donor and acceptor; activity is highly context-dependent. acs.org |

| Combined 2-Bromo, 5-Methoxy | Specific Profile | The interplay between the ortho-electron-withdrawing bromo group and the meta-electron-donating methoxy group creates a unique electronic and steric profile that defines its interaction with specific targets. |

The piperidine ring is not merely a passive linker; its structure, conformation, and potential for substitution are integral to the pharmacophore. ajchem-a.com The piperidine nitrogen is typically protonated at physiological pH, allowing it to form a key ionic interaction or salt bridge with an acidic residue (e.g., aspartate or glutamate) in the receptor binding site. nih.govnih.gov

Substitutions on the piperidine ring can significantly affect activity. For example, studies on 3,4,5-trisubstituted piperidines revealed that the presence of a hydroxyl group on the ring can have a synergistic effect on antioxidant activity. nih.gov The conformation of the piperidine ring, which typically adopts a stable chair conformation, is also vital. The substitution at the 3-position can be either axial or equatorial, and this orientation dictates the spatial projection of the 2-bromo-5-methoxybenzyl group, profoundly affecting how the ligand fits into a binding pocket. mdpi.com The energetically preferred conformation will position bulky substituents in the equatorial position to minimize steric strain.

Stereochemical Aspects and Enantioselective Activity

The carbon atom at the 3-position of the piperidine ring in this compound is a stereocenter. Consequently, the compound exists as a pair of enantiomers, (R)-3-(2-Bromo-5-methoxybenzyl)piperidine and (S)-3-(2-Bromo-5-methoxybenzyl)piperidine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov

This enantioselectivity arises because biological targets, such as receptors and enzymes, are themselves chiral. One enantiomer may fit much more precisely into a binding site than the other, leading to a stronger and more effective interaction. For instance, studies on CCR3 antagonists that incorporate a 3-benzylpiperidine (B85744) core have shown that the different enantiomers display marked differences in therapeutic potency. lookchem.com Similarly, in the development of ligands for various receptors, the chiral resolution of precursor compounds is a critical step to determine the activity of each enantiomer. nih.gov

The synthesis of enantioenriched 3-substituted piperidines is therefore a key area of research, with various methods developed to selectively produce one enantiomer over the other. nih.govacs.org Evaluating the biological activity of the individual (R) and (S) enantiomers is crucial for identifying the eutomer (the more active enantiomer) and developing a more selective and potent therapeutic agent.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the SAR of this compound analogues at a molecular level. rsc.org These in silico methods can predict biological activities, rationalize observed SAR trends, and guide the design of new, more potent compounds. clinmedkaz.org Techniques such as pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies, and molecular docking are routinely employed. dergipark.org.tr

Pharmacophore models can be generated based on a set of active ligands to define the key chemical features and their spatial relationships required for activity. nih.gov This model can then be used to screen virtual libraries for new compounds that fit the pharmacophoric requirements.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov This method allows for a detailed analysis of the ligand-protein interactions that stabilize the complex. researchgate.net For analogues of this compound, docking studies can elucidate how the molecule fits into the active site of a target protein, such as a G-protein coupled receptor (GPCR) or a transporter.

Docking simulations can reveal key interactions:

Ionic Interactions: The protonated piperidine nitrogen forming a salt bridge with an acidic residue like ASP or GLU. nih.gov

Hydrogen Bonds: The methoxy oxygen acting as a hydrogen bond acceptor. nih.gov

Hydrophobic Interactions: The benzyl ring and parts of the piperidine ring interacting with nonpolar residues in the binding pocket. nih.gov

π-Stacking: The aromatic benzyl ring interacting face-to-face or edge-to-face with aromatic residues like phenylalanine (PHE), tyrosine (TYR), or tryptophan (TRP). nih.gov

Cation-π Interactions: The positively charged piperidine nitrogen interacting with the electron-rich face of an aromatic residue. nih.gov

Halogen Bonds: The bromine atom potentially forming a halogen bond with an electron-rich atom like a backbone carbonyl oxygen. nih.gov

By comparing the docking poses and calculated binding energies of a series of analogues, researchers can rationalize why certain substitutions enhance activity while others diminish it. For example, a docking study might show that an ortho-substituent forces the benzyl ring into a conformation that optimizes π-stacking interactions, explaining its increased potency. nih.gov These detailed interaction analyses are invaluable for the structure-based design of new and improved ligands. nih.gov

Homology Modeling and Target Protein Structure Prediction

While experimental structures from X-ray crystallography or cryo-electron microscopy are preferred, they are not always available for every protein of interest. In such cases, homology modeling is a powerful computational method to generate a three-dimensional (3D) model of a target protein using its amino acid sequence and an experimentally determined structure of a related homologous protein as a template.

For analogues of this compound, a primary step would be to identify the biological target. Given that many benzylpiperidine derivatives show high affinity for the sigma-1 receptor (S1R), this protein is a probable target. nih.govunict.it Fortunately, crystal structures of the human S1R are available in the Protein Data Bank (PDB), such as the structure co-crystallized with the ligand 4-IBP (PDB ID: 5HK2). nih.gov This availability of an experimental structure may obviate the need for homology modeling of the primary target.

However, should these analogues target a different protein for which no experimental structure exists, a homology modeling workflow would be initiated. This process involves:

Template Selection: Identifying suitable template structures from the PDB based on sequence identity and similarity to the target protein's amino acid sequence.

Sequence Alignment: Aligning the target protein's sequence with the template sequence.

Model Building: Generating the 3D coordinates for the target protein based on the aligned template structure.

Model Refinement and Validation: Optimizing the initial model to correct for steric clashes or unfavorable geometries and subsequently validating its quality using various stereochemical checks.

A reliable homology model is crucial for subsequent structure-based drug design efforts, including molecular docking and dynamics simulations.

Molecular Dynamics Simulations for Binding Conformations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide valuable insights into the dynamic nature of protein-ligand interactions, the stability of binding poses, and the influence of solvent.

Once a reliable protein structure (either experimental or a high-quality homology model) is obtained, analogues of this compound can be docked into the binding site. MD simulations are then performed on the resulting protein-ligand complex to:

Assess Binding Stability: To determine if the ligand remains stably bound within the active site over the simulation time, typically on the nanosecond to microsecond scale.

Identify Key Interactions: To analyze the specific amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. For instance, simulations on similar piperidine-based S1R ligands have revealed crucial interactions with specific amino acid residues that stabilize the complex. nih.govnih.gov

Explore Conformational Changes: To observe how the protein and ligand adapt to each other's presence, which can reveal induced-fit mechanisms or allosteric effects.

Calculate Binding Free Energies: To estimate the strength of the protein-ligand interaction, which can help in ranking different analogues.

These simulations provide a dynamic picture of the binding event, offering a more realistic representation than the static view provided by molecular docking alone. polimi.it

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound analogues, 3D-QSAR models can be developed to guide the design of new, more potent molecules.

The process involves:

Data Set Preparation: A series of analogues with experimentally determined biological activities (e.g., binding affinities or inhibitory concentrations) is required.

Molecular Descriptors Calculation: Various physicochemical and structural properties (descriptors) are calculated for each molecule. These can include electronic, steric, and hydrophobic parameters.

Model Generation: Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build a mathematical equation correlating the descriptors with biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

QSAR studies on other piperidine derivatives have shown that hydrophobic interactions often play a significant role in their binding affinity. nih.gov The resulting 3D-QSAR models generate contour maps that visualize the regions around the molecular scaffold where certain properties are favorable or unfavorable for activity. For example, a map might indicate that bulky, hydrophobic groups are preferred in one region, while hydrogen bond donors are favored in another.

| QSAR Model Parameter | Description | Typical Value for a Predictive Model |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |

| r² (Non-cross-validated r²) | Measures the goodness of fit of the model to the training data. | > 0.6 |

| Predicted r² | Measures the predictive ability of the model for an external test set. | > 0.6 |

These models serve as a predictive tool to estimate the activity of newly designed, unsynthesized analogues, thereby prioritizing synthetic efforts.

In Silico Screening and Lead Optimization

In silico (virtual) screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, combined with lead optimization strategies, can accelerate the discovery of promising new drug candidates from the this compound scaffold.

The lead optimization process can involve several computational strategies:

Structure-Based Virtual Screening: If a 3D structure of the target protein is available, molecular docking can be used to screen virtual libraries of compounds. This involves computationally placing each molecule from the library into the protein's binding site and scoring its potential binding affinity.

Ligand-Based Virtual Screening: When a 3D structure of the target is unknown, a known active ligand can be used as a template to search for other molecules with similar shapes and chemical features.

Fragment-Based Growth: This approach involves computationally "growing" a core fragment like the benzylpiperidine scaffold by adding new functional groups and assessing their predicted impact on binding affinity. This allows for the exploration of unoccupied pockets within the binding site. nih.gov

Scaffold Hopping: This involves searching for new core structures (scaffolds) that can maintain the key binding interactions of the original lead compound while potentially improving other properties like selectivity or metabolic stability.

Through these iterative cycles of in silico design, chemical synthesis, and biological testing, analogues of this compound can be systematically optimized to enhance their potency, selectivity, and drug-like properties.

Pre Clinical Pharmacological Evaluation in in Vitro and Animal Models

In Vitro Biological Assays

A foundational aspect of understanding the pharmacological properties of 3-(2-Bromo-5-methoxybenzyl)piperidine involves a suite of in vitro biological assays. These laboratory-based tests are crucial for determining the compound's direct interactions with specific biological targets and its effects on cellular functions in a controlled environment.

Cell-Based Functional Assays

To date, specific cell-based functional assay data for this compound is not extensively available in the public domain. Such assays would be instrumental in observing the compound's influence on cellular processes. Typically, these assays would involve treating various cell lines with the compound and measuring downstream effects, such as changes in cell viability, proliferation, signaling pathways, or other functional responses. The absence of this specific data limits a detailed understanding of its cellular mechanism of action.

Receptor Binding and Enzyme Activity Assays

Comprehensive receptor binding and enzyme activity assays are essential for identifying the molecular targets of this compound. These assays quantify the affinity of the compound for a wide range of receptors and its potential to inhibit or activate various enzymes. Publicly accessible scientific literature does not currently provide specific data from such assays for this particular compound. This information would be critical in defining its selectivity and potency, thereby guiding further development.

Co-crystallography and Structural Biology Investigations

Structural biology techniques, particularly co-crystallography, provide atomic-level insights into how a compound interacts with its biological target. By crystallizing the compound bound to a target protein, researchers can visualize the precise binding mode, which is invaluable for understanding the mechanism of action and for guiding further medicinal chemistry efforts. At present, there are no publicly available co-crystallography or structural biology studies specifically involving this compound.

In Vivo Mechanistic Studies in Animal Models

Following in vitro characterization, in vivo studies in animal models are a critical next step to understand how a compound behaves in a whole organism. These studies are designed to confirm target engagement and to assess efficacy in models of human diseases.

Assessment of Target Engagement and Efficacy in Disease Models (e.g., neurological, bone disorders, pain)

Information regarding the in vivo assessment of target engagement and efficacy of this compound in animal models of disease is not currently available in published literature. Such studies would involve administering the compound to animals with induced conditions resembling human diseases (such as neurological disorders, bone disorders, or pain) and evaluating its ability to interact with its intended target in the body and produce a therapeutic effect.

Pharmacodynamic Biomarker Analysis

Pharmacodynamic biomarkers are measurable indicators of a pharmacological response to a drug. Analysis of these biomarkers can provide evidence of target engagement and help to understand the relationship between drug exposure and therapeutic effect. There is currently no specific information available on the use of pharmacodynamic biomarkers to assess the in vivo activity of this compound.

Exploration of Potential Biological Effects Beyond Primary Targets

Comprehensive searches of scientific literature and patent databases did not yield specific preclinical data regarding the exploration of biological effects beyond the primary targets for the compound this compound. While the piperidine (B6355638) scaffold is a common feature in many pharmacologically active compounds with a wide range of biological activities, specific in vitro or in vivo studies detailing the off-target profile or secondary pharmacological effects of this compound are not publicly available at this time.

Therefore, a detailed discussion and data tables on the exploration of potential biological effects beyond the primary targets for this specific compound cannot be provided. Further research would be necessary to establish a comprehensive pharmacological profile and to identify any potential secondary targets or unintended biological activities.

Pre Clinical Metabolic and Pharmacokinetic Considerations

In Vitro Metabolic Stability (e.g., Microsomal Stability)

In vitro metabolic stability assays are fundamental in early drug discovery to estimate the intrinsic clearance of a compound. Typically, this involves incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes. The rate of disappearance of the parent compound over time provides an indication of its metabolic stability.

No published data from microsomal stability assays for 3-(2-Bromo-5-methoxybenzyl)piperidine could be located. Such data would typically be presented in a table indicating the compound's half-life (t½) and intrinsic clearance (Clint) in liver microsomes from various species (e.g., human, rat, mouse).

Table 1: Illustrative Example of Microsomal Stability Data (No actual data available for this compound)

| Species | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

|---|---|---|

| Human | Data Not Available | Data Not Available |

| Rat | Data Not Available | Data Not Available |

| Mouse | Data Not Available | Data Not Available |

Preliminary Animal Pharmacokinetic Profiles (e.g., ADME)

Animal pharmacokinetic studies are conducted to understand how a compound is absorbed, distributed throughout the body, metabolized, and ultimately excreted. These ADME studies provide crucial information for predicting human pharmacokinetics.

No specific in vivo pharmacokinetic studies for this compound have been reported in the available literature.

Following administration, a compound's absorption characteristics (e.g., oral bioavailability) and its distribution into various tissues are determined. Key parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and volume of distribution (Vd) are measured. Without experimental data, the absorption and distribution pathways of this compound remain unknown.

Investigations into excretion pathways identify the primary routes through which the compound and its metabolites leave the body, typically via urine and/or feces. The clearance (Cl) and elimination half-life (t½) are key parameters determined in these studies. No information regarding the excretion mechanisms of this compound is currently available.

Table 2: Illustrative Example of Animal Pharmacokinetic Parameters (No actual data available for this compound)

| Species | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |

|---|---|---|---|---|---|

| Rat | IV | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Rat | PO | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Metabolite Identification and Characterization (Pre-clinical)

Metabolite profiling is performed to identify the chemical structures of metabolites formed from the parent drug. This is crucial as metabolites can be active, inactive, or even toxic. This process often involves incubating the drug with liver microsomes or hepatocytes, or analyzing samples from in vivo studies, followed by analysis using techniques like liquid chromatography-mass spectrometry (LC-MS).

There are no published reports identifying or characterizing the metabolites of this compound. Potential metabolic pathways could include hydroxylation, demethylation of the methoxy (B1213986) group, oxidation of the piperidine (B6355638) ring, or cleavage of the benzyl-piperidine bond, but this is purely speculative without experimental evidence.

Future Research Directions and Therapeutic Potential

Design and Synthesis of Next-Generation Analogues

The future development of 3-(2-Bromo-5-methoxybenzyl)piperidine as a therapeutic agent hinges on the strategic design and synthesis of next-generation analogues to explore and optimize structure-activity relationships (SAR). The existing scaffold offers multiple points for chemical modification.

Key synthetic strategies would likely involve:

Modification of the Benzyl (B1604629) Ring: The bromine and methoxy (B1213986) substituents can be altered to modulate electronic and steric properties. For instance, replacing the bromine with other halogens (Cl, F) or with hydrogen-bond donors/acceptors could significantly impact target binding. The position of these substituents could also be varied.

Piperidine (B6355638) Ring Functionalization: The piperidine ring itself can be substituted at various positions. Introducing alkyl or aryl groups, or incorporating chiral centers, can enhance binding affinity, selectivity, and pharmacokinetic properties. nih.gov The stereochemistry of the piperidine ring is a critical aspect, as different stereoisomers can exhibit vastly different biological activities and safety profiles.

Alteration of the Linker: While the current compound has a direct methylene (B1212753) bridge, introducing different linkers (e.g., carbonyl, ether, amine) between the piperidine and benzyl moieties could create novel chemical entities with different conformational flexibility and biological targets.

Recent advances in synthetic chemistry, such as gold(I)-catalyzed intramolecular dearomatization/cyclization and radical-mediated amine cyclization, offer efficient and cost-effective methods for creating diverse libraries of substituted piperidines for screening. nih.gov

Table 1: Potential Modifications for Analogue Synthesis

| Molecular Scaffold | Modification Site | Potential Substituents | Desired Outcome |

|---|---|---|---|

| Benzyl Ring | 2-position (Bromo) | F, Cl, I, CN, H | Modulate electronic properties, target interaction |

| 5-position (Methoxy) | OH, OEt, CF3, H | Alter polarity, metabolic stability, binding | |

| Piperidine Ring | Nitrogen Atom | Boc, Acyl, Alkyl groups | Modify solubility, bioavailability |

| Carbon Atoms | Hydroxyl, Amino, Alkyl groups | Introduce new interaction points, improve selectivity |

Exploration of Novel Therapeutic Applications Based on Mechanistic Insights

While specific mechanistic data for this compound is not yet established, the broader class of benzylpiperidine and piperidine derivatives offers strong clues for potential therapeutic applications. Many compounds containing the piperidine ring exhibit activity in the central nervous system (CNS). clinmedkaz.org

Potential therapeutic areas for exploration include:

Neurodegenerative Diseases: N-benzylpiperidine analogues have been designed and synthesized as multi-functional inhibitors of acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), key targets in Alzheimer's disease. nih.gov Research has shown these compounds can also inhibit the aggregation of amyloid-β peptides. nih.gov Given this precedent, this compound could serve as a foundational structure for developing new agents against Alzheimer's and other neurodegenerative conditions.

Oncology: The piperidine nucleus is a core component of numerous anticancer agents. ijnrd.org Derivatives have shown promise in targeting various cancer-related pathways. Screening of novel analogues of this compound against a panel of cancer cell lines could reveal potential antineoplastic activity.

Infectious Diseases: Piperidine derivatives have been investigated for a wide range of antimicrobial and antiviral activities. clinmedkaz.orgresearchgate.net The development of analogues could lead to new treatments for bacterial and fungal infections, addressing the growing challenge of antibiotic resistance. academicjournals.org

Pain and Inflammation: The piperidine scaffold is present in well-known analgesics. clinmedkaz.org Furthermore, some benzylpiperidine derivatives have been investigated as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in inflammatory signaling pathways. unisi.it This suggests a potential role for this compound class in developing novel anti-inflammatory and analgesic drugs.

Integration with Advanced Drug Discovery Technologies

Modern drug discovery technologies can significantly accelerate the exploration and optimization of the this compound scaffold.

In Silico Screening: Computational tools are invaluable for predicting the biological potential of new compounds. Platforms like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction can analyze a chemical structure to forecast its likely pharmacological activities and protein targets, including enzymes, receptors, and ion channels. clinmedkaz.orgclinmedkaz.org This allows for the prioritization of synthetic efforts and biological testing.

Artificial Intelligence (AI) and Machine Learning: AI-driven molecular modeling can be used to design next-generation analogues with improved binding affinity, selectivity, and pharmacokinetic profiles. These technologies can rapidly screen virtual libraries of millions of compounds, identifying the most promising candidates for synthesis.

High-Throughput Screening (HTS): Once a library of analogues is synthesized, HTS can be employed to rapidly test them against a wide array of biological targets. This enables the efficient identification of "hits" that can be further developed into lead compounds.

Fragment-Based Drug Discovery (FBDD): The benzylpiperidine core could be used as a starting fragment in FBDD campaigns. By identifying how this core and other small molecular fragments bind to a protein target, chemists can systematically build more potent and selective drug candidates.

Challenges and Opportunities in the Development of Piperidine-Based Compounds

The development path for piperidine-based compounds like this compound is filled with both significant opportunities and notable challenges.

Opportunities: The piperidine ring is often considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of natural products and FDA-approved drugs. nih.gov Its three-dimensional structure allows for precise spatial arrangement of substituents, making it ideal for creating highly selective ligands for complex biological targets. nih.gov This versatility provides immense opportunities to develop novel therapies for a wide spectrum of diseases, from CNS disorders to cancer and beyond. clinmedkaz.orgijnrd.org

Challenges: Despite its potential, the development of piperidine-based drugs faces several hurdles.

Synthetic Complexity: The synthesis of highly substituted or stereochemically pure piperidines can be challenging and costly. Achieving high stereoselectivity is often difficult but crucial, as different enantiomers can have different efficacy and toxicity profiles. nih.gov

Purification and Impurity Control: Controlling impurities during large-scale synthesis is a primary issue. Even trace amounts of byproducts or residual solvents can render a drug formulation invalid, necessitating expensive and time-consuming reprocessing.

Regulatory Hurdles: Novel chemical entities face stringent regulatory requirements. Extensive toxicological data is often required, which can be a costly and lengthy process, sometimes leading to the abandonment of promising candidates due to economic rather than scientific reasons.

Table 2: Summary of Challenges and Opportunities

| Aspect | Details |

|---|---|

| Opportunities | Privileged Scaffold: High representation in approved drugs. |

| Structural Versatility: 3D nature allows for precise targeting and high selectivity. | |

| Broad Therapeutic Scope: Applicable to CNS, oncology, infectious diseases, etc. clinmedkaz.org | |

| Challenges | Stereoselective Synthesis: Difficult and costly to produce single enantiomers. nih.gov |

| Impurity Control: Strict requirements for purity in pharmaceutical manufacturing. | |

| Regulatory Compliance: High cost and extensive data required for new drug approval. |

Q & A

Q. What are the standard synthetic routes for 3-(2-Bromo-5-methoxybenzyl)piperidine, and how are intermediates characterized?

The synthesis typically involves coupling brominated aromatic precursors with piperidine derivatives under nucleophilic substitution or Ullmann-type conditions. For example, a procedure analogous to the synthesis of benzylpiperidine derivatives ( ) uses anhydrous DMF as a solvent, potassium carbonate as a base, and heating at 110°C for 12–24 hours. Intermediates are characterized via:

Q. What purification techniques are recommended post-synthesis?

After reaction completion, the crude product is partitioned between ethyl acetate and water to remove polar impurities. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is often employed for further purification .

Q. How do functional groups in this compound influence its reactivity?

The bromine atom at the 2-position of the aromatic ring facilitates electrophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). The methoxy group at the 5-position acts as an electron-donating group, directing further substitutions to specific positions. The piperidine moiety can undergo alkylation or acylation at the nitrogen atom, enabling diversification .

Advanced Research Questions

Q. How can reaction parameters (temperature, solvent, stoichiometry) be systematically optimized to improve yield and purity?

A factorial design of experiments (DoE) is recommended to evaluate interactions between variables:

- Temperature : Test ranges (e.g., 80–120°C) to balance reaction rate and side-product formation .

- Solvent : Compare polar aprotic solvents (DMF, DMSO) for solubility vs. nucleophilicity trade-offs .

- Stoichiometry : Vary equivalents of base (K₂CO₃) or coupling agents to minimize unreacted starting material .

Post-optimization, validate using HPLC and NMR to confirm reproducibility .

Q. How can computational methods aid in predicting reactivity or designing derivatives?

- Density Functional Theory (DFT) : Calculate activation energies for proposed reaction pathways (e.g., bromine substitution vs. piperidine alkylation) .

- Molecular Dynamics Simulations : Model solvent effects on transition states to guide solvent selection .

- QSAR Models : Corolate structural features (e.g., methoxy position, piperidine conformation) with biological activity for target-oriented synthesis .

Q. How to resolve contradictions in spectroscopic data during characterization?

Q. How to design experiments to study structure-activity relationships (SAR) for biological targets?

- Derivative Synthesis : Modify the bromine substituent (e.g., replace with Cl, I) or the methoxy group (e.g., replace with hydroxyl or ethoxy) to assess electronic effects .

- Bioisosteric Replacement : Substitute piperidine with morpholine or pyrrolidine to evaluate steric and hydrogen-bonding contributions .

- In Vitro Assays : Test derivatives against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or radioligand binding assays .

Q. How to validate synthesis pathways when intermediates are unstable?

- In Situ Monitoring : Use FTIR or ReactIR to track intermediate formation/degradation in real time .

- Low-Temperature Quenching : Halt reactions at partial conversion (e.g., –78°C) to isolate reactive intermediates .

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) or benzyl groups to stabilize sensitive moieties during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.